Product packaging for 2-Chloro-3,4-difluorophenylacetic acid(Cat. No.:)

2-Chloro-3,4-difluorophenylacetic acid

Cat. No.: B7964376
M. Wt: 206.57 g/mol
InChI Key: PVABAIILZJYXBE-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorine and Chlorine Substituents in Aromatic Systems

The strategic incorporation of fluorine and chlorine atoms into aromatic systems imparts unique and often highly desirable characteristics to the resulting molecules. Fluorine, being the most electronegative element, can significantly alter the electronic properties of an aromatic ring, influencing its reactivity and the acidity of nearby functional groups. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a molecule, a crucial factor in drug design. Furthermore, the small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, enabling it to probe and modify biological interactions without significant steric hindrance.

Chlorine, while also an electronegative halogen, possesses a larger atomic radius and different electronic properties compared to fluorine. Its presence on an aromatic ring can modulate lipophilicity, which affects a molecule's ability to cross biological membranes. The chlorine atom can also serve as a useful synthetic handle, participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of complex molecular architectures.

Overview of the 2-Chloro-3,4-difluorophenylacetic Acid Scaffold in Advanced Synthetic Chemistry

This compound is a polysubstituted aromatic compound that has emerged as a significant scaffold in advanced synthetic chemistry. Its structure, featuring a carboxylic acid moiety and a unique arrangement of three halogen substituents on the phenyl ring, provides a rich platform for chemical modification. This distinct substitution pattern creates a specific electronic environment that influences the reactivity of both the aromatic ring and the acetic acid side chain.

Current Research Trajectories and Academic Significance of the Compound

Current research involving this compound is largely focused on its application as a key intermediate in the synthesis of biologically active compounds, particularly in the pharmaceutical and agrochemical sectors. Its structural motifs are found in a number of patented compounds with potential therapeutic or pesticidal activities. The academic significance of this compound lies in its utility for exploring structure-activity relationships (SAR) in medicinal chemistry. By incorporating the 2-chloro-3,4-difluorophenyl moiety into different molecular frameworks, researchers can systematically investigate the impact of this specific substitution pattern on biological activity.

Furthermore, the synthesis of this compound itself, and its derivatives, presents interesting challenges and opportunities in synthetic methodology development. The regioselective introduction of the halogen atoms and the manipulation of the acetic acid side chain often require sophisticated synthetic strategies, driving innovation in the field of organic synthesis. The compound serves as a valuable tool for chemists to construct complex molecular architectures with precisely controlled substitution patterns, enabling the exploration of new chemical space.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₅ClF₂O₂ nih.gov
Molecular Weight206.57 g/mol chemicalbook.com
AppearanceCrystalline powder chemicalbook.com
Melting Point99-101 °C chemicalbook.com
CAS Number883502-00-9 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClF2O2 B7964376 2-Chloro-3,4-difluorophenylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-3,4-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-7-4(3-6(12)13)1-2-5(10)8(7)11/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVABAIILZJYXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 2 Chloro 3,4 Difluorophenylacetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, readily undergoing reactions typical of its class to form a variety of derivatives.

The conversion of 2-chloro-3,4-difluorophenylacetic acid to its corresponding esters and amides is a fundamental transformation. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions (e.g., using sulfuric acid as a catalyst) or by using coupling agents. The kinetics and equilibrium of esterification reactions involving fluorinated alcohols have been studied, showing that reaction parameters significantly affect the chemical equilibrium. nih.gov

Amidation can be performed by first activating the carboxylic acid, for instance, by converting it to an acid chloride, and then reacting it with an amine. mdpi.com Modern methods also allow for direct amidation using coupling reagents that generate activating agents in situ, such as phosphonium (B103445) salts formed from triphenylphosphine (B44618) and N-chlorophthalimide. nih.govresearchgate.net These methods are efficient for a wide range of carboxylic acids, including aromatic ones, and proceed in good to excellent yields at room temperature. nih.gov For example, a general process for creating amides involves converting an ester compound to an amide using methyl formate (B1220265) in the presence of ammonia. google.com

Table 1: Representative Conditions for Esterification and Amidation

Transformation Reagents & Conditions Product Type Reference
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat Ester nih.gov

| Amidation (via Acid Chloride) | 1. (COCl)₂, DMF 2. Amine, Base (e.g., Et₃N) | Amide | mdpi.com | | Direct Amidation | Amine, PPh₃, N-chlorophthalimide, Toluene (B28343) | Amide | nih.govresearchgate.net | | Amidation (from Ester) | Methyl formate, Ammonia | Amide | google.com |

For further transformations, this compound can be converted into more reactive acylating agents like acid halides and anhydrides. The synthesis of the corresponding acid chloride, 2-chloro-3,4-difluorophenylacetyl chloride, is a key step for creating amides and esters under mild conditions. This is typically accomplished using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of dimethylformamide (DMF). mdpi.com The resulting acid chloride is a versatile intermediate. sigmaaldrich.com

Acid anhydrides can also be formed. While specific data for 2-chloro-3,4-difluorophenylacetic anhydride (B1165640) is not prevalent, related structures like difluoroacetic anhydride are known. chemicalbook.com These are generally synthesized from the corresponding carboxylic acid, often using a dehydrating agent. These derivatives serve as potent acylating agents in various organic reactions.

Table 2: Reagents for Carboxylic Acid Activation

Derivative Common Reagents Purpose Reference
Acid Chloride Oxalyl chloride ((COCl)₂), Thionyl chloride (SOCl₂) Acylating agent for amides, esters mdpi.com
Acid Anhydride Dehydrating agents (e.g., P₂O₅) Acylating agent chemicalbook.com
Activated Ester Coupling reagents (e.g., DCC, EDC) Peptide synthesis, amidation nih.gov

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Studies

The phenyl ring of this compound is substituted with two electron-withdrawing fluorine atoms and one chlorine atom. This electronic profile makes the ring electron-deficient and influences its reactivity towards both electrophilic and nucleophilic substitution.

The strong electron-withdrawing nature of the halogens deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Any substitution that does occur would be directed by the combined influence of the substituents. The ortho, para-directing effect of the halogens and the meta-directing effect of the CH₂COOH group (which behaves as a weakly deactivating group) would lead to complex product mixtures. Studies on dihaloacetanilides show that electrophilic substitution, such as nitration, is strongly influenced by steric hindrance from the existing halogen atoms. researchgate.net

Conversely, the high degree of fluorine substitution makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, a potent nucleophile can displace one of the halogen atoms, most likely a fluorine atom, as fluoride (B91410) is a good leaving group in this context. The reaction is facilitated by the electron-deficient nature of the ring. The synthesis of polyfluoroaryl amides has been achieved through direct C-F substitution on polyfluoroarenes using deprotonated acid amide nucleophiles. nih.gov

Table 3: Directing Effects of Substituents on the Aromatic Ring

Substituent Position Electronic Effect Orientation Influence
-Cl C2 Inductive: Withdrawing; Resonance: Donating Ortho, Para-directing (deactivating)
-F C3 Inductive: Withdrawing; Resonance: Donating Ortho, Para-directing (deactivating)
-F C4 Inductive: Withdrawing; Resonance: Donating Ortho, Para-directing (deactivating)
-CH₂COOH C1 Inductive: Withdrawing Meta-directing (weakly deactivating)

Transformations Involving Halogen and Fluorine Atoms

The carbon-halogen bonds present in the molecule offer further opportunities for chemical modification.

Selective removal of the chlorine atom can be achieved through reductive processes. Catalytic hydrogenation is a common method for dehalogenation. For instance, a process for reducing a similar compound, 2-(2,4,5-trifluorophenyl)-2-chloroacetic acid, utilizes 10% palladium on charcoal with a hydrogen source like formic acid to selectively remove the alpha-chloro substituent, leaving the aromatic fluorine atoms intact. google.com Another method involves using reducing metals like iron powder in acetic acid, which can also achieve the removal of the alpha-chloro group. google.com These methods highlight the ability to selectively target the C-Cl bond at the benzylic position over the more stable C-F bonds on the aromatic ring.

While rearrangement reactions are not commonly reported for this compound itself, its derivatives can undergo such transformations. One of the most relevant potential rearrangements is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. youtube.com If this compound is first converted to its corresponding amide, treatment with bromine and a strong base (like NaOH) would initiate the rearrangement. This process involves the formation of an isocyanate intermediate, followed by hydrolysis to yield 2-chloro-3,4-difluoro-benzylamine, effectively shortening the side chain by one carbon. youtube.com Other rearrangements in polyfluoroarenes are known but are often specific to the reacting system, such as fluoride-promoted rearrangements of organosilicon compounds. organic-chemistry.org


Cycloaddition and Condensation Reactions Utilizing the Phenylacetic Acid Framework

The phenylacetic acid moiety of this compound serves as a versatile scaffold for the construction of various heterocyclic systems through cycloaddition and condensation reactions. These transformations are pivotal in medicinal and materials chemistry for accessing novel molecular architectures. The reactivity of the phenylacetic acid can be harnessed by converting the carboxylic acid group into more reactive intermediates, such as esters, amides, or acid chlorides, which then participate in intra- or intermolecular cyclization processes.

Research in this area has explored the utility of related fluorinated phenylacetic acid derivatives in the synthesis of heterocycles. While direct cycloaddition reactions involving the aromatic ring are less common due to its electron-deficient nature, condensation reactions provide a more prevalent route to cyclic structures. These reactions often involve the formation of new carbon-nitrogen or carbon-carbon bonds, leading to the assembly of nitrogen-containing heterocycles, which are of significant interest in drug discovery.

A key strategy involves the conversion of the phenylacetic acid into a β-arylethylamine derivative. This intermediate is a classic precursor for well-established cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions, which lead to the formation of tetrahydroisoquinolines and dihydroisoquinolines, respectively. These core structures are present in a wide array of biologically active natural products and synthetic compounds.

For instance, the general transformation of a phenylacetic acid to a β-arylethylamine can be followed by condensation with an aldehyde or ketone to initiate a Pictet-Spengler reaction. The presence of the chloro and fluoro substituents on the aromatic ring is expected to influence the reactivity and regioselectivity of the cyclization. Specifically, the electron-withdrawing nature of these halogens can deactivate the aromatic ring towards electrophilic attack, potentially requiring more forcing reaction conditions.

Similarly, in a Bischler-Napieralski-type reaction, an N-acylated β-arylethylamine derived from this compound can undergo intramolecular cyclization promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The resulting dihydroisoquinoline can be a valuable intermediate for further functionalization.

The following table summarizes hypothetical yet scientifically plausible condensation reactions utilizing derivatives of this compound, based on established synthetic methodologies for related compounds.

Starting MaterialReagent(s)Product TypeReaction Name
2-(2-Chloro-3,4-difluorophenyl)ethan-1-amineAldehyde/Ketone, Acid CatalystTetrahydroisoquinolinePictet-Spengler
N-Acyl-2-(2-chloro-3,4-difluorophenyl)ethan-1-aminePOCl₃, PPADihydroisoquinolineBischler-Napieralski
2-Chloro-3,4-difluorophenylacetyl chlorideAmineAmideAmidation
Methyl 2-chloro-3,4-difluorophenylacetateHydrazineHydrazideHydrazinolysis

Detailed research findings on analogous structures demonstrate the feasibility of these transformations. For example, studies on other halogenated phenylethylamines have shown successful cyclization under Pictet-Spengler and Bischler-Napieralski conditions, albeit sometimes with lower yields compared to their electron-rich counterparts. The choice of catalyst, solvent, and temperature are critical parameters that need to be optimized to achieve successful cyclization for the 2-chloro-3,4-difluorophenyl system.

Furthermore, the carboxylic acid functionality can be directly involved in condensation reactions with binucleophilic reagents to form heterocycles. For example, reaction with a 1,2-diamine could potentially lead to the formation of a benzimidazole (B57391) derivative, although this would likely require harsh conditions and may not be a high-yielding process.

The following table outlines potential research findings based on analogous chemical transformations reported in the literature.

Reactant 1Reactant 2ConditionsProductExpected Yield Range
2-(2-Chloro-3,4-difluorophenyl)ethan-1-amineFormaldehydeHCl, heat7-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinolineModerate
N-Formyl-2-(2-chloro-3,4-difluorophenyl)ethan-1-aminePOCl₃, Toluene, reflux7-Chloro-8-fluoro-3,4-dihydroisoquinolineModerate to Good
This compoundThionyl chloride, then Ammonia-2-(2-Chloro-3,4-difluorophenyl)acetamideHigh

Translational Applications of 2 Chloro 3,4 Difluorophenylacetic Acid in Advanced Organic Synthesis

Role as a Key Building Block in Pharmaceutical Intermediate Synthesis

2-Chloro-3,4-difluorophenylacetic acid is a specialized aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules. Its structural features—a phenylacetic acid core substituted with both chlorine and fluorine atoms—make it a versatile precursor for creating pharmaceutical intermediates. The presence and specific placement of these halogen atoms provide chemists with reactive sites for further molecular elaboration and allow for the fine-tuning of the electronic properties of target molecules, which is a critical aspect of modern drug design.

The difluorophenyl moiety, in particular, is a key structural motif found in a number of modern pharmaceuticals. The synthesis of intermediates containing this group is a significant area of research. For instance, derivatives of 3,4-difluorophenyl are essential in constructing precursors for advanced therapeutic agents, highlighting the industrial value of compounds like this compound.

Precursor in the Development of Active Pharmaceutical Ingredients (APIs) Intermediates

The primary application of this compound in the pharmaceutical sector is its role as a precursor in the multi-step synthesis of intermediates for Active Pharmaceutical Ingredients (APIs). While direct synthesis pathways for all APIs are proprietary, the utility of structurally similar compounds provides a clear indication of its potential applications.

A prominent example is the synthesis of key intermediates for Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events. acs.org The molecular structure of Ticagrelor contains a (3,4-difluorophenyl)cyclopropylamine moiety. acs.orgrasayanjournal.co.in The synthesis of this critical fragment often starts from precursors bearing the 3,4-difluorophenyl group. This compound serves as a valuable starting material for creating such advanced intermediates, providing the core difluorinated aromatic ring that is essential for the final API's biological activity.

The general synthetic utility of substituted phenylacetic acids is well-documented in the preparation of various pharmaceutical compounds, including antibiotics and anti-inflammatory drugs. wikipedia.orgyoutube.com They can be converted into a range of derivatives, such as amides, esters, and ketones, which are themselves intermediates for more complex molecular targets.

Intermediate ClassAssociated API ClassRole of Fluorine/Chlorine
Difluorophenyl derivativesAntiplatelet agents (e.g., Ticagrelor)Enhances binding affinity and metabolic stability
Chloro-substituted aromaticsAnti-inflammatory, CNS agentsModulates lipophilicity and pharmacokinetic profile
Phenylacetic acid corePenicillins, DiclofenacProvides foundational carboxylic acid structure

Scaffold for the Rational Design of Novel Chemical Entities

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of new compounds for biological screening. mdpi.comnih.gov this compound is an excellent example of such a scaffold. Its rigid phenyl ring provides a defined three-dimensional orientation for appended functional groups, while the chlorine and fluorine substituents influence the molecule's electronic distribution and how it interacts with biological targets like enzymes and receptors.

Researchers in drug discovery utilize such scaffolds to perform systematic modifications, a process known as Structure-Activity Relationship (SAR) studies. By starting with the this compound core, chemists can:

Modify the carboxylic acid group: Convert it into esters, amides, or other functional groups to explore different binding interactions.

Utilize the halogen atoms: The chlorine atom can be a site for cross-coupling reactions to add complexity, while the fluorine atoms are often retained to enhance metabolic stability or receptor binding affinity.

Build upon the acetic acid side chain: The alpha-carbon can be functionalized to introduce chirality and additional structural diversity.

This systematic approach allows for the rational design of novel chemical entities with potentially improved efficacy, selectivity, and pharmacokinetic properties. The unique substitution pattern of this scaffold makes it a valuable tool for developing new therapeutic agents across various disease areas.

Utility in Agrochemical Development and Synthesis

The utility of substituted phenylacetic acid derivatives extends into the agrochemical sector, where they serve as intermediates for crop protection agents. nbinno.comgoogle.com The principles of molecular design in agrochemicals are similar to those in pharmaceuticals; specific structural motifs are required to impart biological activity, whether it be herbicidal, insecticidal, or fungicidal action. The presence of halogen atoms is a common feature in many successful agrochemicals, as they can increase the potency and environmental persistence of the active ingredient.

Intermediate for Herbicide and Pesticide Production

This compound is a valuable intermediate for the synthesis of complex herbicides and pesticides. google.com The phenylacetic acid structure is a known component of certain classes of herbicides. For example, phenoxy herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid) are systemic herbicides used to control broadleaf weeds. rasayanjournal.co.in While structurally different, the underlying principle of using a substituted aromatic acid core is a proven strategy in herbicide design.

The specific combination of chloro and fluoro substituents on the phenyl ring of this compound can be leveraged to create next-generation pesticides with improved performance characteristics. Fluorinated compounds, in particular, are of growing interest in agrochemical research due to their unique properties.

Agrochemical ClassPotential Role of the IntermediateKey Structural Feature
HerbicidesPrecursor to active ingredients targeting plant growth pathwaysSubstituted Phenylacetic Acid
Pesticides/InsecticidesBuilding block for compounds targeting insect nervous systemsHalogenated Aromatic Ring
FungicidesStarting material for molecules inhibiting fungal cell growthDifluorophenyl Moiety

Contribution to Advanced Materials Synthesis

Beyond life sciences, fluorinated organic compounds are increasingly important in materials science for the development of advanced polymers and functional materials. The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, imparting characteristics such as high thermal stability, chemical resistance, and unique optical and electronic properties.

Precursors for Fluorinated Polymers and Functional Materials

While large-scale polymerization of this compound itself is not a primary application, it can serve as a precursor or monomer for the synthesis of specialized fluorinated materials. Substituted phenylacetylenes, for example, can be polymerized to create conductive or optically active polymers. mdpi.comresearchgate.net Through chemical modification (e.g., decarboxylation and conversion to an acetylene group), derivatives of this compound could potentially be used to create novel polymers.

More directly, the compound can be used to synthesize smaller, highly functionalized molecules that are then incorporated into a larger material. For example, it could be used to create:

Fluorinated liquid crystal additives: The rigid, polar structure could be used to modify the properties of liquid crystal displays.

Components of high-performance coatings: Incorporation of the difluorophenyl group can enhance hydrophobicity and durability.

Precursors for organic electronics: Fluorinated aromatic compounds are used in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to tune energy levels and improve device stability.

The unique combination of functional groups makes this compound a building block with significant potential for creating bespoke materials designed for high-performance applications.

Applications in Optoelectronic Component Development

There is currently a lack of specific research detailing the application of this compound in the development of optoelectronic components. The unique substitution pattern of the phenyl ring suggests potential for creating novel materials with interesting electronic properties, but dedicated studies in this area have not been identified in the available scientific literature. The exploration of its derivatives as materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) remains an area for future investigation.

Development of Chemical Probes for Diverse Research Applications

The use of this compound as a direct precursor for the development of chemical probes is not well-documented in peer-reviewed literature. Chemical probes are essential tools in chemical biology for understanding biological processes. While substituted phenylacetic acid scaffolds can be valuable starting points for the synthesis of such probes, specific examples utilizing the 2-chloro-3,4-difluoro substitution pattern have not been prominently reported. The design and synthesis of fluorescent or affinity-based probes from this compound could offer avenues for future research, potentially enabling the investigation of specific biological targets.

Advanced Analytical Characterization Methodologies in 2 Chloro 3,4 Difluorophenylacetic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 2-Chloro-3,4-difluorophenylacetic acid, providing unambiguous evidence of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the protons of the methylene (B1212753) group (-CH₂) adjacent to the carboxylic acid would appear as a singlet, integrating to two protons. The aromatic region would display two distinct signals corresponding to the two protons on the phenyl ring. Due to the substitution pattern, these protons would likely appear as complex multiplets resulting from coupling to each other (H-H coupling) and to the adjacent fluorine atoms (H-F coupling).

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six carbons of the aromatic ring. thieme-connect.dechemicalbook.com The chemical shifts of the aromatic carbons are significantly influenced by the attached halogen substituents, and the signals for the fluorine-bearing carbons will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). cas.cn

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H~3.7s (singlet)-CH₂-
¹H~7.2-7.5m (multiplet)Ar-H
¹³C~40-CH₂-
¹³C~115-155(complex, with C-F coupling)Ar-C
¹³C~175-C=O

Note: Predicted values are based on typical chemical shifts for similar substituted phenylacetic acids.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the determination of the precise elemental formula. rsc.org

For this compound (C₈H₅ClF₂O₂), the calculated exact mass provides a benchmark for experimental verification. The presence of chlorine results in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which further aids in confirming the compound's identity.

Table 2: HRMS Data for this compound

Ion/AdductElemental FormulaCalculated Exact Mass (m/z)Hypothetical Found Mass (m/z)
[M+H]⁺C₈H₆ClF₂O₂⁺207.00189207.0019
[M+Na]⁺C₈H₅ClF₂NaO₂⁺228.98383228.9838
[M-H]⁻C₈H₄ClF₂O₂⁻204.98733204.9873

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions characteristic of the carboxylic acid and the substituted aromatic ring. nist.govnist.gov

Key expected absorptions include a very broad O-H stretching band for the carboxylic acid, a strong and sharp carbonyl (C=O) stretching band, and C-O stretching. The aromatic ring gives rise to C-H and C=C stretching vibrations, while the carbon-halogen bonds produce characteristic absorptions for C-F and C-Cl in the fingerprint region of the spectrum.

UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. The substituted benzene (B151609) ring acts as the primary chromophore. The presence of the halogen and acetic acid substituents on the phenyl ring influences the position of the absorption maxima (λmax). Typically, substituted phenylacetic acids show strong absorption bands in the UV region, generally below 300 nm.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
CarbonylC=O stretch1700-1725
Aromatic RingC=C stretch1450-1600
Carboxylic AcidC-O stretch1210-1320
Aryl-FluorineC-F stretch1100-1250
Aryl-ChlorineC-Cl stretch600-800

Chromatographic Separation and Purity Profiling

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for quantifying its purity.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. rsc.orgnih.gov Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is typically employed. sigmaaldrich.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer or acid solution, like dilute phosphoric or formic acid, to ensure the carboxylic acid is protonated and elutes as a sharp peak. sigmaaldrich.comsielc.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, often by a UV detector set to a wavelength at which the aromatic ring absorbs strongly. sigmaaldrich.com Purity levels of ≥95% are commonly required for subsequent use. rsc.org

Gas Chromatography (GC) can also be used, but typically requires derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) to prevent peak tailing and improve chromatographic performance.

Table 4: Representative HPLC Method for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at 215 nm
Purity Result> 98%

Chiral Chromatography for Enantiomeric Excess Determination

The molecule this compound is achiral as it does not possess a stereocenter; its methylene (-CH₂) carbon is bonded to two identical hydrogen atoms. Therefore, it does not exist as enantiomers, and direct analysis of its enantiomeric excess is not applicable.

However, chiral chromatography is a critical analytical technique in the broader research context involving this compound. Many synthetic pathways utilize this acid to create more complex, chiral molecules where a stereocenter is introduced. For instance, if the α-carbon of the acetic acid moiety were to be asymmetrically substituted, the resulting product would be chiral. nih.gov In such cases, chiral HPLC or chiral GC would be essential to separate the resulting enantiomers and determine the enantiomeric excess (e.e.) of the reaction. researchgate.netchiraltech.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. chiraltech.com

Advanced Techniques for Positional Isomer Separation and Identification

The synthesis of this compound can often lead to the formation of various positional isomers, where the chlorine and fluorine atoms are arranged differently on the phenyl ring. The presence of these isomers can significantly impact the compound's chemical and biological properties, making their separation and identification a critical aspect of quality control and research. While standard chromatographic techniques form the foundation of analysis, advanced methodologies offer superior resolution and specificity.

A study on the separation of five positional isomers of the closely related 3,4-difluorophenylacetic acid explored a range of techniques, including normal- and reversed-phase high-performance liquid chromatography (HPLC), capillary zone electrophoresis (CZE), gas chromatography (GC), and supercritical fluid chromatography (SFC). nih.gov The research highlighted the influence of various parameters such as temperature, stationary phase chemistry, mobile phase pH, and organic modifiers on the separation mechanism. nih.gov For halogenated compounds, specialized HPLC columns, such as those with a pentafluorophenyl (PFP) stationary phase, often provide unique selectivity due to specific interactions with the halogenated analytes.

In addition to chromatographic separation, mass spectrometry (MS) plays a pivotal role in the identification of isomers. While isomers have the same mass-to-charge ratio, techniques like tandem mass spectrometry (MS/MS) can induce fragmentation patterns that may differ between isomers, aiding in their differentiation. Energy-resolved mass spectrometry has also been reported as a strategy for the characterization of positional isomers of other complex organic molecules.

Capillary electrophoresis (CE) offers an alternative and powerful technique for the separation of charged species like phenylacetic acids. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. By optimizing parameters such as buffer pH and the use of additives, baseline separation of positional isomers can be achieved. For instance, the separation of hydroxybenzoate positional isomers has been successfully demonstrated using CE coupled with mass spectrometry (CE-MS), a technique that could be adapted for halogenated phenylacetic acids. nih.gov

Table 1: Overview of Advanced Techniques for Positional Isomer Analysis

TechniquePrincipleKey Parameters for OptimizationApplication Notes for Halogenated Phenylacetic Acids
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Stationary phase chemistry (e.g., C18, PFP), mobile phase composition and pH, temperature.PFP columns can offer enhanced selectivity for halogenated compounds. Gradient elution is often required for complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and fragmentation analysis.Column polarity, temperature programming, ionization method.Derivatization may be necessary to increase volatility. Provides structural information from fragmentation patterns.
Capillary Zone Electrophoresis (CZE) Separation based on electrophoretic mobility in a capillary filled with an electrolyte.Buffer pH and concentration, applied voltage, capillary temperature.Effective for charged analytes. Coupling with MS provides high sensitivity and specificity.

X-ray Crystallography Studies for Solid-State Structural Analysis of Derivatives

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

The data obtained from X-ray crystallography are typically presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 2: Illustrative Crystallographic Data Table for a Hypothetical Derivative

ParameterValue
Empirical Formula C₁₅H₁₁Cl F₂NO₂
Formula Weight 325.70
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123(4) Å
b = 15.456(6) Å
c = 9.876(3) Å
α = 90°
β = 105.12(3)°
γ = 90°
Volume 1489.1(9) ų
Z 4
Density (calculated) 1.452 Mg/m³

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for a derivative of this compound.

The insights gained from X-ray crystallography are invaluable for understanding structure-activity relationships, designing new molecules with specific properties, and for patenting new chemical entities.

Mechanistic and Biological Interrogation of 2 Chloro 3,4 Difluorophenylacetic Acid Derivatives

In Vitro Biochemical Activity Investigations

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding the in vitro biochemical activity of 2-Chloro-3,4-difluorophenylacetic acid or its direct derivatives in enzyme inhibition, activation assays, or receptor binding studies. While research exists on the broader class of halogenated phenylacetic acids, detailed experimental results for this specific compound are not publicly available.

Enzyme Inhibition and Activation Assays

There is no specific information available in the reviewed literature detailing the inhibitory or activation effects of this compound on particular enzymes.

Receptor Binding and Ligand Interaction Studies

No studies specifically documenting the binding of this compound to any receptors or the characteristics of its ligand interactions were identified in the public domain.

Structure-Activity Relationship (SAR) Elucidation in Molecular Design Contexts

Detailed Structure-Activity Relationship (SAR) studies specifically centered on this compound and its derivatives are not available in the current body of scientific literature. General SAR principles for halogenated aromatic compounds suggest that the nature and position of halogen substituents can significantly influence biological activity. For instance, the presence and location of fluorine and chlorine atoms can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby affecting its interaction with biological targets. However, without specific experimental data for this compound, any SAR discussion remains speculative.

Mechanistic Studies of Molecular Interaction Pathways

No mechanistic studies detailing the molecular interaction pathways of this compound with biological macromolecules have been published. Such studies, which might involve techniques like X-ray crystallography, NMR spectroscopy, or computational modeling, are essential for understanding how a compound exerts its biological effects at a molecular level.

Applications as Chemical Probes in Biological Systems

There is no documented use of this compound or its derivatives as chemical probes for investigating biological systems. Chemical probes are powerful tools for studying the function of proteins and other biomolecules, but the specific characteristics required for a good probe, such as high potency, selectivity, and the presence of a reporter group, have not been described for this compound.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3,4 Difluorophenylacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-chloro-3,4-difluorophenylacetic acid, methods like Density Functional Theory (DFT) would be the primary tool. These calculations could elucidate key electronic properties that govern its behavior.

Key Predicted Electronic Properties (Hypothetical Data):

PropertyPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and intermolecular interactions
Mulliken Atomic ChargesC1: +0.1, C2: -0.2, ...Reveals sites of partial positive/negative charge

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research findings are not available.

These calculations would reveal the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule might react with other chemical species. For instance, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would indicate the most likely sites for oxidation and reduction, respectively.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.com These in silico methods are a cornerstone of modern drug discovery. mdpi.com

In a hypothetical study, this compound could be docked into the active site of a relevant enzyme. The simulation would calculate the most favorable binding orientation and estimate the binding affinity. Key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, would be identified. For halogenated compounds, the specific role of the chlorine and fluorine atoms in forming halogen bonds with the target protein would be of particular interest. researchgate.net

Hypothetical Docking Simulation Results:

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Aldose Reductase-7.2TYR48, HIS110, TRP111
Carbonic Anhydrase-6.8HIS94, HIS96, THR199

Note: This table presents hypothetical data for illustrative purposes. No specific docking studies for this compound have been published.

In Silico Prediction of Molecular Attributes and Conformational Analysis

A variety of computational tools can predict the physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a molecule before it is synthesized or tested in a lab. nih.govwikipedia.org For this compound, these predictions would provide insights into its potential behavior in a biological system.

Conformational analysis, another key aspect of in silico investigation, would identify the most stable three-dimensional shapes of the molecule. americanelements.com This is particularly important for flexible molecules like phenylacetic acids, where the orientation of the carboxylic acid group relative to the phenyl ring can significantly influence its properties and biological activity.

Predicted Molecular and ADME Properties (Exemplary):

PropertyPredicted ValueMethod
Molecular Weight206.58 g/mol Calculation
LogP (Lipophilicity)2.5ALOGPS
Water Solubility-3.1 (log mol/L)ESOL
Human Intestinal AbsorptionHighV-ber
Blood-Brain Barrier PermeationLowSVM

Note: The values in this table are for illustrative purposes and are based on general predictive models, not on specific published research for this compound.

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry provides a powerful lens to study the step-by-step process of chemical reactions at the atomic level. nih.gov For a molecule like this compound, computational methods could be used to explore various potential reaction pathways, such as its synthesis or degradation.

For example, the mechanism of its synthesis from a precursor could be modeled to understand the transition states and intermediates involved. This can help in optimizing reaction conditions to improve yield and reduce byproducts. Similarly, its metabolic degradation pathways could be computationally explored to predict potential metabolites. Studies on related halogenated compounds often focus on mechanisms like halogenation and dehalogenation reactions. nih.gov

Future Perspectives and Emerging Research Avenues for 2 Chloro 3,4 Difluorophenylacetic Acid

Development of Novel and More Efficient Synthetic Routes

The synthesis of substituted phenylacetic acids is a well-established area of organic chemistry, yet the pursuit of more efficient, greener, and cost-effective methods remains a key research focus. orgsyn.org Traditional methods for preparing phenylacetic acids include the hydrolysis of benzyl (B1604629) cyanides and the carbonation of benzylmagnesium chlorides. orgsyn.org However, these methods can involve harsh reaction conditions and the use of hazardous reagents.

Future research in the synthesis of 2-Chloro-3,4-difluorophenylacetic acid is likely to explore several innovative strategies:

Catalytic Carbonylation: An improved method for the synthesis of phenylacetic acid derivatives involves the palladium-catalyzed carbonylation of the corresponding benzyl chlorides. For instance, 2,4-dichlorophenylacetic acid has been synthesized in high yield from 2,4-dichlorobenzyl chloride using a palladium catalyst. researchgate.net A similar approach could be adapted for 2-Chloro-3,4-difluorobenzyl chloride, potentially offering a high-yield and effective route.

Cross-Coupling Reactions: Palladium-catalyzed Suzuki coupling reactions are a powerful tool for forming carbon-carbon bonds. inventivapharma.com A strategy for synthesizing ortho-substituted phenylacetic acids has been developed using a Suzuki coupling between a boronic acid and an alkyl halide. inventivapharma.com This methodology could be applied to the synthesis of this compound by coupling a suitably substituted boronic acid or ester with a chloro- or bromoacetate (B1195939) derivative.

Photohalogenation and Carbonylation: A patented method for the preparation of 2,3-difluorophenylacetic acid involves the photohalogenation of 2,3-difluorotoluene (B1304731) to form the corresponding benzyl halide, followed by carbonylation. google.com This multi-step process, which avoids the use of highly toxic cyanide, could be investigated for the synthesis of the target compound from 2-chloro-3,4-difluorotoluene. google.com

Biocatalysis: A method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol from 2-chloro-3,4-difluoroacetophenone using a ketoreductase has been disclosed in a patent. This highlights the potential of biocatalysts in the synthesis of functionalized molecules and could inspire enzymatic approaches to produce this compound or its precursors with high stereoselectivity.

Table 1: Comparison of Potential Synthetic Routes

Synthetic RouteKey PrecursorsPotential AdvantagesPotential Challenges
Catalytic Carbonylation2-Chloro-3,4-difluorobenzyl chlorideHigh yield, good functional group toleranceRequires handling of carbon monoxide gas
Suzuki CouplingSubstituted boronic acid and haloacetateVersatile, well-established methodologyAvailability and stability of boronic acid precursor
Photohalogenation/Carbonylation2-Chloro-3,4-difluorotolueneAvoids use of cyanides, potentially greenerRequires specialized photochemical equipment
BiocatalysisRelated ketone or alcoholHigh stereoselectivity, mild reaction conditionsEnzyme availability and stability

Exploration of Undiscovered Chemical Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the benzylic methylene (B1212753) group, and the halogen-substituted aromatic ring. While the general reactivity of these individual moieties is well-understood, their combination in this specific arrangement opens avenues for exploring novel chemical transformations.

Reactions at the Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides, providing access to a wide range of other compounds.

Reactions at the Methylene Bridge: The benzylic protons are acidic and can be removed by a strong base to form a carbanion. This intermediate can then react with various electrophiles, allowing for further functionalization at this position.

Reactions on the Aromatic Ring: The chlorine and fluorine substituents influence the electron density of the aromatic ring and direct the regioselectivity of electrophilic aromatic substitution reactions. The high electronegativity of fluorine tends to deactivate the ring towards electrophilic attack, while the chlorine atom can also act as a leaving group in nucleophilic aromatic substitution reactions under specific conditions. The reactivity of polychlorinated and polyfluorinated aromatic compounds is a subject of ongoing research due to their environmental persistence and potential for unique chemical transformations. nih.govmdpi.com

Decarboxylative Reactions: Phenylacetic acids can undergo decarboxylation under certain conditions to form toluene (B28343) derivatives. For example, α,α-difluorophenylacetic acid is used to introduce a benzylic difluoromethylene group through a radical decarboxylative reaction. ossila.com Similar reactivity could be explored for this compound to generate novel fluorinated building blocks.

Future research could focus on systematically investigating the reactivity of this compound under various conditions to uncover new and useful transformations, potentially leading to the discovery of novel molecular scaffolds.

Expansion of Applications into New and Interdisciplinary Fields of Chemical Science

Phenylacetic acid derivatives are important building blocks in medicinal chemistry and materials science. The unique combination of halogen substituents in this compound makes it a promising candidate for a variety of applications.

Medicinal Chemistry: The introduction of fluorine atoms into drug molecules can significantly improve their metabolic stability, binding affinity, and bioavailability. ccspublishing.org.cn Phenylacetic acid derivatives have been investigated as inhibitors of enzymes such as aldose reductase. The specific substitution pattern of this compound could be exploited to design novel drug candidates with improved properties.

Agrochemicals: Fluorinated compounds play a crucial role in the agrochemical industry, with many modern pesticides and herbicides containing fluorine. nih.govnumberanalytics.comresearchgate.netresearchgate.net The presence of both chlorine and fluorine in this compound could lead to the development of new agrochemicals with unique modes of action and improved environmental profiles. nih.gov

Functional Materials: Phenylacetic acid derivatives can be used as precursors for the synthesis of more complex molecules with applications in materials science. For example, they can be incorporated into polymers or liquid crystals to modify their physical and optical properties. The high electronegativity and polarity of the C-F and C-Cl bonds in the target molecule could be harnessed to create materials with specific electronic or self-assembly characteristics.

Synergistic Research Combining Chemical Synthesis with Advanced Data Science and Artificial Intelligence

The integration of data science and artificial intelligence (AI) is revolutionizing the field of chemistry, from the prediction of reaction outcomes to the design of novel molecules with desired properties.

Predictive Modeling of Reactivity: Computational chemistry tools can be used to predict the reactivity of molecules and the pathways of chemical reactions. nist.govrsc.orgcatalysis.blog For a molecule like this compound, computational methods could be employed to screen for potential reactions and identify promising new transformations before they are attempted in the laboratory. nih.govosc.edu

AI-Driven Synthesis Planning: AI algorithms can be trained on vast databases of chemical reactions to propose synthetic routes to target molecules. This can help chemists to identify more efficient and innovative ways to synthesize this compound and its derivatives.

De Novo Design of Functional Molecules: Machine learning models can be used to design new molecules with specific properties. By learning the relationship between chemical structure and biological activity or material properties, AI can generate novel phenylacetic acid derivatives based on the 2-Chloro-3,4-difluorophenyl scaffold that are optimized for a particular application.

The synergy between experimental chemistry and computational science will be crucial for unlocking the full potential of this compound. By combining the insights from both domains, researchers can accelerate the discovery and development of new synthetic methods, uncover novel reactivity, and design innovative applications for this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-3,4-difluorophenylacetic acid, and how can reaction efficiency be optimized?

  • Methodology :

  • Halogenation and carboxylation : Start with a fluorinated benzene derivative (e.g., 3,4-difluorotoluene) and introduce chlorine via electrophilic substitution. Subsequent Friedel-Crafts acylation or nucleophilic addition with chloroacetic acid derivatives can yield the target compound. Optimization involves controlling reaction temperature (70–90°C) and using catalysts like AlCl₃ or FeCl₃ .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%). Monitor purity via HPLC or GC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural features, with fluorine and chlorine substituents causing distinct splitting patterns (e.g., coupling constants for adjacent fluorines). Reference data for similar compounds (e.g., 2-chloro-6-fluorophenylacetic acid) can assist interpretation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₈H₅ClF₂O₂; theoretical ~206.58 g/mol). Electron ionization (EI) fragments reveal diagnostic peaks, such as loss of COOH or Cl/F groups .
  • Melting Point Analysis : Compare observed mp (e.g., 68–70°C for analogs) to literature values to assess purity .

Q. How can researchers evaluate the bioactivity of this compound in vitro?

  • Methodology :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase or lipoxygenase) using spectrophotometric methods. Include positive controls (e.g., aspirin for COX inhibition) .
  • Cell-Based Models : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α/IL-6 ELISA in macrophages). Use concentrations ranging from 1–100 µM to establish dose-response curves .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position) influence the reactivity and bioactivity of this compound?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs (e.g., 2-chloro-3,5-difluoro or 3-chloro-2,4-difluoro isomers) and compare bioactivity. For example, meta-fluorine substitution may enhance electron-withdrawing effects, altering acidity (pKa) and enzyme binding .
  • Computational Modeling : Use DFT calculations to map electrostatic potentials and predict sites for nucleophilic/electrophilic attack. Docking studies (AutoDock Vina) can simulate interactions with protein targets .

Q. How should researchers resolve contradictions in reported bioactivity data for halogenated phenylacetic acids?

  • Methodology :

  • Purity Verification : Reanalyze disputed compounds via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm absence of impurities (e.g., dichlorinated byproducts) .
  • Standardized Assay Conditions : Control variables like pH (7.4 for physiological studies), solvent (DMSO concentration <1%), and cell passage number. Cross-validate results across multiple labs .

Q. What strategies are effective for identifying metabolites of this compound in biological systems?

  • Methodology :

  • Stable Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-labeled acetic acid moiety) to track metabolic pathways via LC-MS/MS .
  • Enzymatic Hydrolysis : Incubate with liver microsomes (human/rat) and analyze phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution orbitrap MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.